Bis(trimethylsiloxy)methylmethoxysilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

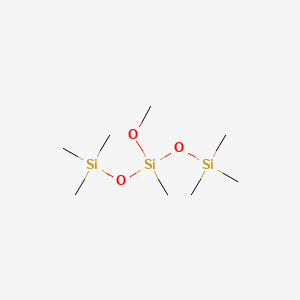

Bis(trimethylsiloxy)methylmethoxysilane is a useful research compound. Its molecular formula is C8H24O3Si3 and its molecular weight is 252.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalysis

Bis(trimethylsiloxy)methylmethoxysilane is used as a catalyst in hydrosilylation reactions. Studies have demonstrated its effectiveness in facilitating the addition of silanes to various unsaturated compounds, yielding high-purity products. For example, the use of this silane in the hydrosilylation of DMBD resulted in significant yields of mono-adducts and di-adducts under optimized conditions .

Silicone Production

The compound serves as a precursor in the production of silicone polymers and resins. Its ability to modify surface properties makes it valuable in creating silicone-based materials with enhanced durability and flexibility .

Coating and Adhesives

In coatings and adhesives, this compound is utilized to improve adhesion properties and resistance to environmental factors. Its incorporation into formulations can enhance the mechanical strength and longevity of coatings applied to various substrates .

Biomedical Applications

Research indicates potential uses in biomedical fields, particularly in the development of contact lenses and other ophthalmic devices. The compound can act as a crosslinker in methacrylate-based systems, improving the mechanical properties of these devices while maintaining biocompatibility .

Case Studies

化学反应分析

Hydrosilylation Reactions

Hydrosilylation is a dominant reaction pathway for this compound, catalyzed by Speier catalyst (H₂PtCl₆). When reacted with alkenes (e.g., hex-2-ene), the Si-H bond undergoes addition to the double bond, forming siloxane derivatives.

| Reaction | Products | Conditions | Yield |

|---|---|---|---|

| Hydrosilylation with hex-2-ene | [(CH₃)₃SiO]₂Si(CH₃)(C₆H₁₃) (56.6%), [(CH₃)₃SiO]₃SiH (14.5%), (CH₃)₃SiOSi(CH₃)₂(C₆H₁₃) (12.5%) | 138°C, 10 h, H₂PtCl₆ | 83.6% total |

Side reactions include disproportionation of the silane, where methyl and trimethylsiloxy groups exchange, forming byproducts like {[(CH₃)₃SiO]₂SiCH₃}₂O .

Reaction with Allyl Bromide

In the presence of chloroplatinic acid, bis(trimethylsiloxy)methylsilane reacts with allyl bromide to form chloromethylsilanes and silylmethylallyl derivatives. The product distribution depends on the silane structure:

-

Pentamethyldisiloxane : 97% addition product

-

Bis(trimethylsiloxy)methylsilane : 34% addition, 18% chloromethylsilane, 9% silylmethylallyl derivative

Surface Reactions on Silica

When bis(trimethylsiloxy)methylmethoxysilane interacts with amorphous silica , terminal hydroxyl groups on the silica surface react rapidly (≤1 minute), forming a monolayer film. Ellipsometry measurements show a film thickness of 1.5 nm , comparable to other organofunctional silanes .

| Parameter | Value |

|---|---|

| Terminal hydroxyl consumption rate | Complete at 25°C in 35 seconds |

| Film thickness on silicon wafer | 1.5 nm (after 5 min treatment) |

Tandem Coupling Reactions

In aqueous conditions, the compound undergoes ring-opening to form a free amine, which subsequently reacts with epoxy and acrylate materials.

| Reaction | Conditions | Completion Time |

|---|---|---|

| Epoxy + Acrylate coupling | 25°C | 8 hours |

| Epoxy + Acrylate coupling | 50°C | 2 hours |

Reaction Mechanism

The Speier catalyst activates the Si-H bond by forming a coordinate complex, enabling hydrosilylation . The reactivity of this compound is influenced by:

-

Electronegative substituents (e.g., trimethylsiloxy groups) stabilizing the catalyst complex.

-

Steric hindrance from bulky groups, which can reduce reaction rates .

Kinetic and Structural Insights

属性

分子式 |

C8H24O3Si3 |

|---|---|

分子量 |

252.53 g/mol |

IUPAC 名称 |

methoxy-methyl-bis(trimethylsilyloxy)silane |

InChI |

InChI=1S/C8H24O3Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h1-8H3 |

InChI 键 |

LWYDSNGPAWAZEP-UHFFFAOYSA-N |

SMILES |

CO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

规范 SMILES |

CO[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。